molecular formula C25H33N5 B12457341 4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine

4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine

Cat. No.: B12457341
M. Wt: 403.6 g/mol
InChI Key: CPYNDAWLRVXTNJ-UHFFFAOYSA-N
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Description

4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexane ring can be introduced through a Grignard reaction or a similar organometallic reaction. The diphenylmethyl group is often added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up more easily compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The cyclohexane ring provides structural rigidity, while the diphenylmethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine is unique due to its combination of a tetrazole ring, a cyclohexane ring, and a diphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C25H33N5

Molecular Weight

403.6 g/mol

IUPAC Name

1-(1-benzhydryltetrazol-5-yl)-4-tert-butyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C25H33N5/c1-24(2,3)21-15-17-25(26-4,18-16-21)23-27-28-29-30(23)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21-22,26H,15-18H2,1-4H3

InChI Key

CPYNDAWLRVXTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=NN=NN2C(C3=CC=CC=C3)C4=CC=CC=C4)NC

Origin of Product

United States

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